Triethylene glycol bis(2-ethylhexanoate)
Overview
Description
Synthesis Analysis
The synthesis of triethylene glycol bis(2-ethylhexanoate) involves the esterification of triethylene glycol with 2-ethylhexanoic acid. This process is optimized under laboratory conditions using solid acid as a catalyst. The optimal mole ratio for the reaction is found to be 2.15 for 2-ethylhexanoic acid to triethylene glycol, with the most suitable catalyst amount being 0.05% (based on the total reaction mass) and the ideal temperature set at 230°C for 5 hours. Under these conditions, the esterification reaction approaches completion, yielding an ester content of 97.6% as determined by gas chromatography, showcasing the efficiency of the synthesis process (Jian, 2011).
Scientific Research Applications
Geopolymer Matrix
- Scientific Field: Material Science
- Application Summary: Triethylene glycol bis(2-ethylhexanoate) is used in the synthesis of geopolymers based on metakaolin and automotive glass waste .
- Methods of Application: The compound is present in automotive glass waste, which is used as an alternative aggregate in the geopolymer matrix . The influence of the aggregate on the properties and structure of the geopolymer composites is investigated using various techniques such as X-ray fluorescence, X-ray diffraction analyses, scanning electron microscopy, Fourier transform infrared spectrometry, and gas chromatography/mass spectrometry .
- Results: The use of automotive glass waste does not affect the formation of geopolymer bonds . Preliminary compressive-strength tests have shown the promising potential of these geopolymers .
Plasticizer for Polymers
- Scientific Field: Polymer Science
- Application Summary: Triethylene glycol bis(2-ethylhexanoate) serves as a plasticizer for various industrial materials, including polymers .
- Methods of Application: The compound is added to polymers to increase their flexibility, workability, or stretchability .
- Results: The addition of triethylene glycol bis(2-ethylhexanoate) improves the properties of the polymers, making them more suitable for various industrial applications .
Lubricant for Mechanical Systems
- Scientific Field: Mechanical Engineering
- Application Summary: Triethylene glycol bis(2-ethylhexanoate) is used as a lubricant in mechanical systems .
- Methods of Application: The compound is applied to mechanical parts to reduce friction and wear .
- Results: The use of triethylene glycol bis(2-ethylhexanoate) as a lubricant can enhance the performance and lifespan of mechanical systems .
Additive in Pharmaceuticals
- Scientific Field: Pharmaceutical Sciences
- Application Summary: Triethylene glycol bis(2-ethylhexanoate) is used as an additive in the production of pharmaceuticals .
- Methods of Application: The compound is incorporated into pharmaceutical formulations to improve their properties .
- Results: The addition of triethylene glycol bis(2-ethylhexanoate) can enhance the effectiveness of pharmaceutical products .
Additive in Cosmetics
- Scientific Field: Cosmetic Science
- Application Summary: Triethylene glycol bis(2-ethylhexanoate) is used as an additive in the production of cosmetics .
- Methods of Application: The compound is added to cosmetic formulations to improve their properties .
- Results: The addition of triethylene glycol bis(2-ethylhexanoate) can enhance the quality and performance of cosmetic products .
Electrolytes for Lithium Batteries
- Scientific Field: Energy Storage
- Application Summary: Triethylene glycol bis(2-ethylhexanoate) can form a blend with polyvinylidene fluoride (PVDF) which can be used in the preparation of electrolytes for lithium batteries .
- Methods of Application: The compound is mixed with PVDF to create a blend that is used in the preparation of electrolytes .
- Results: The use of triethylene glycol bis(2-ethylhexanoate) in the preparation of electrolytes can enhance the performance of lithium batteries .
Viscosity Modifier for Automotive Front Windshield Laminated Glass
- Scientific Field: Automotive Engineering
- Application Summary: Triethylene glycol bis(2-ethylhexanoate) is used as a viscosity modifier for automobile front windshield laminated glass .
- Methods of Application: The compound is added to the polyvinyl butyral (PVB) film used in laminated glass to improve its dispersibility .
- Results: The use of triethylene glycol bis(2-ethylhexanoate) can enhance the performance of laminated glass in automotive applications .
Low Volatile Plasticizer for Ethylene Acrylic Elastomer
- Scientific Field: Polymer Science
- Application Summary: Triethylene glycol bis(2-ethylhexanoate) is used as a low volatile plasticizer for ethylene acrylic elastomer .
- Methods of Application: The compound is incorporated into the elastomer to improve its properties .
- Results: The addition of triethylene glycol bis(2-ethylhexanoate) can enhance the performance of ethylene acrylic elastomer .
Viscosity Modifier for Automotive Front Windshield Laminated Glass
- Scientific Field: Automotive Engineering
- Application Summary: Triethylene glycol bis(2-ethylhexanoate) is used as a viscosity modifier for automobile front windshield laminated glass .
- Methods of Application: The compound is added to the polyvinyl butyral (PVB) film used in laminated glass to improve its dispersibility .
- Results: The use of triethylene glycol bis(2-ethylhexanoate) can enhance the performance of laminated glass in automotive applications .
Low Volatile Plasticizer for Ethylene Acrylic Elastomer
- Scientific Field: Polymer Science
- Application Summary: Triethylene glycol bis(2-ethylhexanoate) is used as a low volatile plasticizer for ethylene acrylic elastomer .
- Methods of Application: The compound is incorporated into the elastomer to improve its properties .
- Results: The addition of triethylene glycol bis(2-ethylhexanoate) can enhance the performance of ethylene acrylic elastomer .
Electrolytes for Lithium Batteries
- Scientific Field: Energy Storage
- Application Summary: Triethylene glycol bis(2-ethylhexanoate) can form a blend with polyvinylidene fluoride (PVDF) which can be used in the preparation of electrolytes for lithium batteries .
- Methods of Application: The compound is mixed with PVDF to create a blend that is used in the preparation of electrolytes .
- Results: The use of triethylene glycol bis(2-ethylhexanoate) in the preparation of electrolytes can enhance the performance of lithium batteries .
Safety And Hazards
Future Directions
Triethylene Glycol Bis (2-EthylHexanoate) is usually blended with other plasticizers in PVC . For PVB resins, it offers low viscosity for ease of compounding and low color for excellent clarity in automotive and residential and commercial window applications . This suggests that it may continue to be used in these applications in the future.
properties
IUPAC Name |
2-[2-[2-(2-ethylhexanoyloxy)ethoxy]ethoxy]ethyl 2-ethylhexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O6/c1-5-9-11-19(7-3)21(23)27-17-15-25-13-14-26-16-18-28-22(24)20(8-4)12-10-6-2/h19-20H,5-18H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQDZJMEHSJOPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)OCCOCCOCCOC(=O)C(CC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3026564 | |
Record name | Triethylene glycol bis(2-ethylhexanoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3026564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Other Solid | |
Record name | Hexanoic acid, 2-ethyl-, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Triethylene glycol bis(2-ethylhexanoate) | |
CAS RN |
94-28-0 | |
Record name | Eastman TEG-EH | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triethylene glycol di(2-ethylhexoate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanoic acid, 2-ethyl-, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Triethylene glycol bis(2-ethylhexanoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3026564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-ethylenedioxydiethyl bis(2-ethylhexanoate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.109 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIETHYLENE GLYCOL BIS(2-ETHYLHEXANOATE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE16EV367Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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